molecular formula C29H31N3O5 B2579181 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide CAS No. 1189923-31-6

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Cat. No.: B2579181
CAS No.: 1189923-31-6
M. Wt: 501.583
InChI Key: PZNIZLLRKDFUHU-UHFFFAOYSA-N
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Description

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C29H31N3O5 and its molecular weight is 501.583. The purity is usually 95%.
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Properties

CAS No.

1189923-31-6

Molecular Formula

C29H31N3O5

Molecular Weight

501.583

IUPAC Name

4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C29H31N3O5/c1-18(2)30-27(33)22-11-9-20(10-12-22)16-32-28(34)23-14-25(36-4)26(37-5)15-24(23)31(29(32)35)17-21-8-6-7-19(3)13-21/h6-15,18H,16-17H2,1-5H3,(H,30,33)

InChI Key

PZNIZLLRKDFUHU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC(C)C)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its unique quinazolinone core and various functional groups, it exhibits diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C29H31N3O5C_{29}H_{31}N_{3}O_{5}, with a molecular weight of approximately 501.6 g/mol. The structure includes methoxy groups and an isopropylbenzamide moiety, which enhance its chemical reactivity and biological potential.

PropertyValue
Molecular FormulaC29H31N3O5C_{29}H_{31}N_{3}O_{5}
Molecular Weight501.6 g/mol
Functional GroupsMethoxy, Benzamide

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance, derivatives of quinazolinone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Compounds with similar functional groups have been studied for their ability to modulate neurotransmitter levels and provide neuroprotection against oxidative stress. This could be particularly beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related quinazolinone derivatives indicate that they may inhibit the growth of specific bacterial strains. This activity is often attributed to their ability to disrupt cellular processes in bacteria.

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of quinazolinone derivatives, including compounds structurally similar to our compound. Results demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range.
  • Neuroprotective Evaluation : In a rodent model of neurodegeneration, a related compound was shown to enhance cognitive function while reducing markers of oxidative stress in brain tissues. This suggests that modifications to the quinazolinone structure can lead to improved neuroprotective effects.

The biological activity of this compound likely involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, enhancing synaptic transmission and promoting neuroprotection.

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